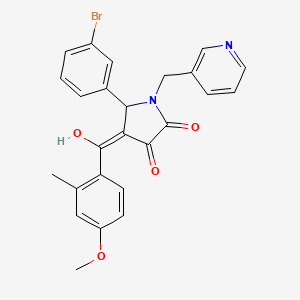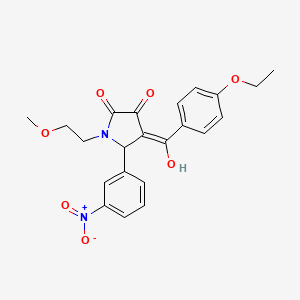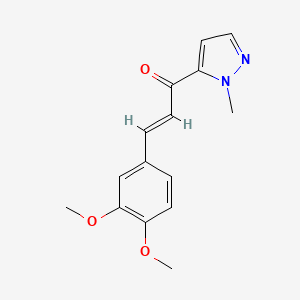
3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one, also known as DPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one is not fully understood. However, it has been reported to exhibit its biological activities through the modulation of various molecular targets, including enzymes and receptors. For example, this compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits a dose-dependent inhibition of COX-2 activity and reduces the production of pro-inflammatory cytokines. It has also been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In vivo studies have shown that this compound exhibits anticancer activity by inducing apoptosis and inhibiting tumor growth. It has also been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its low solubility in water, which may limit its application in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential use in certain fields.
将来の方向性
There are several future directions for the research on 3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one. One of the potential areas of research is the development of this compound-based drugs for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another potential area of research is the synthesis of this compound derivatives with improved solubility and bioavailability. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various fields.
合成法
The synthesis of 3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one involves the condensation of 3,4-dimethoxybenzaldehyde and 1-methyl-1H-pyrazol-5-amine in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with propionic anhydride to obtain this compound. This method has been reported to have a high yield and purity of the final product.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one has been extensively studied for its potential use in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of various organic semiconductors. In environmental science, this compound has been reported to exhibit high sensitivity and selectivity towards the detection of heavy metal ions in water.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-17-12(8-9-16-17)13(18)6-4-11-5-7-14(19-2)15(10-11)20-3/h4-10H,1-3H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOYCMRUDYETJV-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1-(4-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)piperidine](/img/structure/B5427824.png)
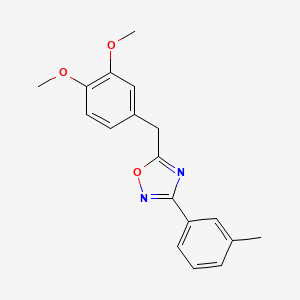

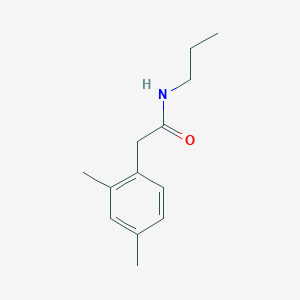
![N-ethyl-5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5427855.png)
![N'-[1-(4-bromophenyl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5427859.png)
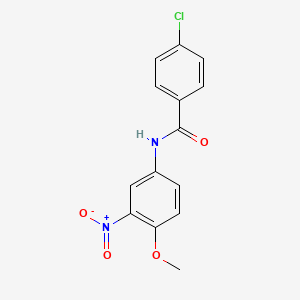
![2,5-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5427884.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5427901.png)
![2-[(2-phenylethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5427905.png)
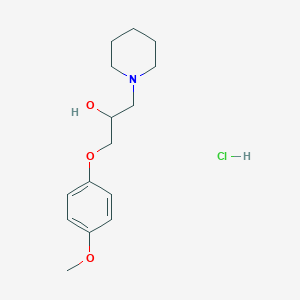
![(2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[(5-methylpyrazin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5427917.png)
